molecular formula C12H12N2O B018056 2-Amino-3-benzyloxypyridine CAS No. 24016-03-3

2-Amino-3-benzyloxypyridine

Cat. No. B018056
CAS RN: 24016-03-3
M. Wt: 200.24 g/mol
InChI Key: NMCBWICNRJLKKM-UHFFFAOYSA-N
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Patent
US04450164

Procedure details

In a 12 liter 3-neck round bottom flask equipped with a mechanical stirrer and thermometer there were placed 2.5 liters of 40% sodium hydroxide solution, 26.5 g of Adogen 464 (Reg. Trademark) and 2.5 liters of dichloromethane. To this vigorously stirred mixture was added 550 g of 2-amino-3-hydroxypyridine. The temperature was 38° C. The brown orange mixture was cooled to 25° C., and 677.5 g of benzylchloride was added in one portion, stirred 16 hr. and the mixture was allowed to separate into 2 phases. The lower aqueous phase was separated and diluted with 1 liter of ice:water. This solution was then extracted with dichloromethane (3×15 liters). The combined dichloromethane extractswere added to the original dichloromethane phase, washed with 1 liter of saturated sodium chloride solution and dried over potassium carbonate. Thedichloromethane extract was filtered and concentrated on the rotary evaporator to an orange solid. This solid was dissolved in 1 liter of boiling absolute ethanol, and the solution was filtered. The filtrate was chilled, and the crystals that formed were filtered, washed with 500 ml ofethanol at -10° C., and dried at 50° C. in a vacuum oven, to give the desired product.
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
550 g
Type
reactant
Reaction Step Two
Quantity
677.5 g
Type
reactant
Reaction Step Three
Quantity
26.5 g
Type
catalyst
Reaction Step Four
Quantity
2.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][C:4]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][N:5]=1.[CH2:11](Cl)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].ClCCl>[NH2:3][C:4]1[C:9]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:8][CH:7]=[CH:6][N:5]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.5 L
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
550 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Step Three
Name
Quantity
677.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
26.5 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Five
Name
Quantity
2.5 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 12 liter 3-neck round bottom flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
was 38° C
CUSTOM
Type
CUSTOM
Details
to separate into 2 phases
CUSTOM
Type
CUSTOM
Details
The lower aqueous phase was separated
ADDITION
Type
ADDITION
Details
diluted with 1 liter of ice
EXTRACTION
Type
EXTRACTION
Details
This solution was then extracted with dichloromethane (3×15 liters)
ADDITION
Type
ADDITION
Details
The combined dichloromethane extractswere added to the original dichloromethane phase
WASH
Type
WASH
Details
washed with 1 liter of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
Thedichloromethane extract was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporator to an orange solid
DISSOLUTION
Type
DISSOLUTION
Details
This solid was dissolved in 1 liter
FILTRATION
Type
FILTRATION
Details
the solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was chilled
CUSTOM
Type
CUSTOM
Details
the crystals that formed
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with 500 ml ofethanol at -10° C.
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in a vacuum oven

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=NC=CC=C1OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.